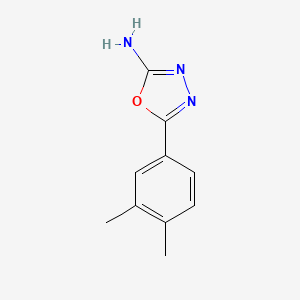

5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine is a compound that belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and are considered privileged scaffolds in medicinal chemistry. These compounds have been studied for their potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targeted for the treatment of conditions such as dementias and myasthenia gravis .

Synthesis Analysis

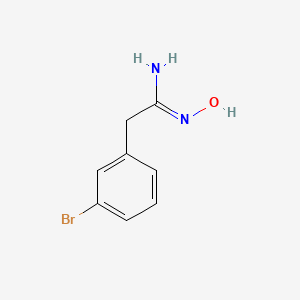

The synthesis of 5-aryl-1,3,4-oxadiazoles typically involves the preparation of hydrazine-1-carboxamides from commercially available or in-house prepared hydrazides, followed by cyclization using reagents like p-toluenesulfonyl chloride and triethylamine. The yields for these reactions can vary from moderate to high, ranging from 41% to 100% . Additionally, the synthesis of related compounds, such as 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles, involves the reaction of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbaldehyde oxime with acetic anhydride in pyridine, followed by treatment with hydroxylamine and subsequent heterocyclization .

Molecular Structure Analysis

The molecular structure of related 5-aryl-1,3,4-oxadiazoles has been confirmed through various analytical techniques, including single crystal X-ray analysis. For example, the structure of 1-(2,5-dimethylphenyl)-2-(4-hydroxy-1,2,5-oxadiazol-3-yl)ethanone was confirmed in this manner . These structures often exhibit planarity due to intramolecular hydrogen bonding, which can influence their biological activity .

Chemical Reactions Analysis

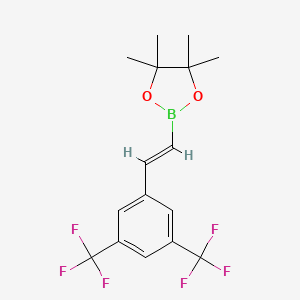

The chemical reactivity of 1,3,4-oxadiazoles includes their interaction with primary amines to form various substituted triazoles, as seen in the reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines . Additionally, the rearrangement of 5-arylisoxazole-3-hydroxamic acids in the presence of aqueous KOH can lead to the formation of 3,4-substituted 1,2,5-oxadiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-aryl-1,3,4-oxadiazoles are influenced by their functional groups and molecular structure. These compounds have been shown to exhibit moderate dual inhibition of AChE and BChE, with IC50 values ranging from 12.8 to 99.2 µM for AChE and from 53.1 µM for BChE. Molecular docking studies suggest that these compounds interact non-covalently with the enzymes, blocking entry into the enzyme gorge and catalytic site . Additionally, some oxadiazole analogues have demonstrated anticancer activity against various cancer cell lines, indicating the potential for diverse pharmacological applications .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-Proliferative Activities

- The synthesis of N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives has shown significant in vitro antimicrobial activity against pathogenic bacteria and the yeast-like fungus Candida albicans. Piperazinomethyl derivatives exhibited broad-spectrum antibacterial activities, and certain compounds showed potent activity against Gram-positive bacteria. Additionally, these compounds displayed anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer, highlighting their potential as anticancer agents (Al-Wahaibi et al., 2021).

Electronic Structure and Synthesis of Derivatives

- Research on aryl- and alkyl-substituted 1,3,4-oxadiazole-2-thione derivatives has provided insights into their electronic structure, revealing electron delocalization over several atoms of the ring. These studies contribute to understanding the chemical properties and potential applications of oxadiazole derivatives (Aydogan et al., 2002).

Anticancer Activity

- The synthesis of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues has been explored for anticancer activity. Among these compounds, specific derivatives showed promising activity against melanoma, leukemia, breast cancer, and colon cancer cell lines. This highlights the potential of oxadiazole analogues as a basis for developing new anticancer drugs (Ahsan et al., 2014).

Synthesis Techniques and Morphology Control

- Novel synthesis techniques for 1,3,4-oxadiazole derivatives have been developed, providing efficient methods for producing these compounds. For instance, a one-pot, four-component condensation reaction has been introduced as an efficient approach for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, offering an alternative method to traditional synthesis pathways (Ramazani & Rezaei, 2010).

Wirkmechanismus

Zukünftige Richtungen

The future directions for the study of “5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine” could include a detailed investigation of its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by oxadiazoles, it could be of interest in medicinal chemistry .

Eigenschaften

IUPAC Name |

5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-6-3-4-8(5-7(6)2)9-12-13-10(11)14-9/h3-5H,1-2H3,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAONXQCGDDBKBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(O2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602716 |

Source

|

| Record name | 5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

CAS RN |

1016528-42-9 |

Source

|

| Record name | 5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{3-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B1286929.png)